5-Bromo-2-formylbenzoic acid

CAS No.: 4785-52-8

Cat. No.: VC1978940

Molecular Formula: C8H5BrO3

Molecular Weight: 229.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4785-52-8 |

|---|---|

| Molecular Formula | C8H5BrO3 |

| Molecular Weight | 229.03 g/mol |

| IUPAC Name | 5-bromo-2-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H5BrO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4H,(H,11,12) |

| Standard InChI Key | WAMUJTFUQTUCJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O |

Introduction

Fundamental Characteristics

Chemical Identity

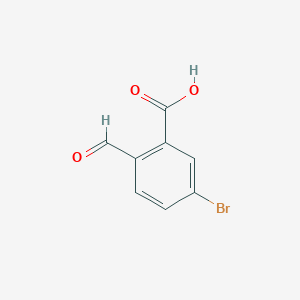

5-Bromo-2-formylbenzoic acid is an aromatic carboxylic acid with a bromine atom at the fifth position and a formyl (aldehyde) group at the second position relative to the carboxylic acid functional group. Its molecular structure contains three key functional groups: a carboxylic acid, an aldehyde, and a bromine substituent on the aromatic ring, providing multiple reactive sites for chemical modifications .

Basic Properties

The compound is registered with the Chemical Abstracts Service (CAS) number 4785-52-8 and has a molecular formula of C₈H₅BrO₃ . Its molecular weight is 229.03 g/mol, making it a relatively small molecule compared to many pharmaceutical compounds . The European Community (EC) identifies it with the number 820-418-4, further establishing its recognition in chemical databases .

Structural Information

The structural characteristics of 5-Bromo-2-formylbenzoic acid can be represented through various chemical identifiers as shown in Table 1:

| Parameter | Information |

|---|---|

| IUPAC Name | 5-Bromo-2-formylbenzoic acid |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.0275 g/mol |

| CAS Registry Number | 4785-52-8 |

| InChIKey | WAMUJTFUQTUCJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O |

| EC Number | 820-418-4 |

| Appearance | White to brown crystalline powder |

Table 1: Structural identifiers and basic properties of 5-Bromo-2-formylbenzoic acid .

Physical and Chemical Properties

Physical Characteristics

5-Bromo-2-formylbenzoic acid typically presents as a white to brown crystalline powder or solid . Its physical state at room temperature is solid, consistent with many benzoic acid derivatives. The compound's appearance can vary from white to slightly brown, depending on purity and storage conditions .

Thermodynamic Properties

The thermodynamic properties of 5-Bromo-2-formylbenzoic acid are important for understanding its behavior under different conditions. Available data indicates a calculated boiling point of approximately 375.7±37.0°C at 760 mmHg, though this is likely theoretical as the compound may decompose before reaching this temperature . The flash point is estimated at 181.0±26.5°C, indicating moderate thermal stability .

Solubility and Solution Properties

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.3663 mL | 21.8314 mL | 43.6629 mL |

| 5 mM | 0.8733 mL | 4.3663 mL | 8.7326 mL |

| 10 mM | 0.4366 mL | 2.1831 mL | 4.3663 mL |

Table 2: Volume of solvent required for preparing stock solutions of 5-Bromo-2-formylbenzoic acid at various concentrations .

Synthesis and Preparation Methods

Alternative Synthetic Approaches

By analogy with similar compounds, potential synthetic routes may include:

-

Selective oxidation of 5-bromo-2-methylbenzaldehyde

-

Bromination of 2-formylbenzoic acid using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst

-

Formylation of 5-bromobenzoic acid derivatives through directed ortho-metalation strategies

Applications and Research Significance

Organic Synthesis

The primary application of 5-Bromo-2-formylbenzoic acid is as an intermediate in organic synthesis. Its functional group combination makes it particularly valuable for:

-

Constructing more complex heterocyclic compounds through cyclization reactions

-

Serving as a building block in cross-coupling reactions, particularly Suzuki, Stille, and Sonogashira couplings leveraging the reactive bromine substituent

-

Participating in aldehyde-focused reactions such as Wittig reactions, reductive aminations, and aldol condensations

Material Science

Halogenated aromatic compounds with formyl groups can serve as precursors for materials with specialized properties. Potential applications in material science include:

-

Development of functional polymers through polymerization reactions involving the aldehyde group

-

Creation of compounds for optoelectronic applications

-

Synthesis of coordination complexes with unique properties

| GHS Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

Table 3: GHS hazard classifications for 5-Bromo-2-formylbenzoic acid .

Toxicological Information

Comparative Analysis with Related Compounds

Isomeric Variations

Several positional isomers of brominated formylbenzoic acids exist, each with distinct properties and applications. Table 4 presents a comparison of 5-Bromo-2-formylbenzoic acid with some of its isomeric variants:

| Compound | CAS Number | Structure Features | Distinctive Properties |

|---|---|---|---|

| 5-Bromo-2-formylbenzoic acid | 4785-52-8 | Bromine at position 5, formyl at position 2 | Standard reference compound |

| 4-Bromo-2-formylbenzoic acid | 871502-87-3 | Bromine at position 4, formyl at position 2 | Different substitution pattern affecting reactivity |

| 2-Bromo-5-formylbenzoic acid | 1289007-84-6 | Bromine at position 2, formyl at position 5 | Altered electronic distribution |

Table 4: Comparison of 5-Bromo-2-formylbenzoic acid with isomeric variants .

Functionalized Derivatives

Compounds with additional functional groups provide enhanced reactivity and specialized applications. Table 5 shows related compounds with additional functional groups:

| Compound | CAS Number | Additional Functional Group | Impact on Properties |

|---|---|---|---|

| 5-Bromo-3-cyano-2-formylbenzoic acid | 1806849-94-4 | Cyano group | Increased electrophilicity, additional reaction site |

| 6-Bromo-3-cyano-2-formylbenzoic acid | 1805247-09-9 | Cyano group, different position | Different electronic distribution |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | Methyl instead of formyl | Reduced reactivity, different synthetic utility |

Table 5: Comparison with functionalized derivatives .

Research Trends and Future Directions

Current Research Applications

While the specific research on 5-Bromo-2-formylbenzoic acid is somewhat limited in the available literature, halogenated aromatic compounds with formyl groups are widely studied in:

-

Development of new synthetic methodologies, particularly those involving C-C bond formation

-

Creation of heterocyclic compounds with potential biological activities

Emerging Applications

Potential emerging applications for 5-Bromo-2-formylbenzoic acid and related compounds include:

-

Development of photocatalysts for organic transformations

-

Creation of new ligands for transition metal catalysis

-

Synthesis of compounds with applications in advanced imaging technologies

-

Preparation of specialized polymers with unique properties

5-Bromo-2-formylbenzoic Acid: A Comprehensive Analysis

5-Bromo-2-formylbenzoic acid is a specialized organic compound with significant applications in organic synthesis and medicinal chemistry research. This halogenated benzoic acid derivative features both a formyl group and a bromine substituent, making it a versatile building block for various chemical transformations. This comprehensive review examines its properties, synthesis methods, applications, and safety considerations based on recent scientific literature and industry sources.

Fundamental Characteristics

Chemical Identity

5-Bromo-2-formylbenzoic acid is an aromatic carboxylic acid with a bromine atom at the fifth position and a formyl (aldehyde) group at the second position relative to the carboxylic acid functional group. Its molecular structure contains three key functional groups: a carboxylic acid, an aldehyde, and a bromine substituent on the aromatic ring, providing multiple reactive sites for chemical modifications .

Basic Properties

The compound is registered with the Chemical Abstracts Service (CAS) number 4785-52-8 and has a molecular formula of C₈H₅BrO₃ . Its molecular weight is 229.03 g/mol, making it a relatively small molecule compared to many pharmaceutical compounds . The European Community (EC) identifies it with the number 820-418-4, further establishing its recognition in chemical databases .

Structural Information

The structural characteristics of 5-Bromo-2-formylbenzoic acid can be represented through various chemical identifiers as shown in Table 1:

| Parameter | Information |

|---|---|

| IUPAC Name | 5-Bromo-2-formylbenzoic acid |

| Molecular Formula | C₈H₅BrO₃ |

| Molecular Weight | 229.0275 g/mol |

| CAS Registry Number | 4785-52-8 |

| InChIKey | WAMUJTFUQTUCJQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(=O)O)C=O |

| EC Number | 820-418-4 |

| Appearance | White to brown crystalline powder |

Table 1: Structural identifiers and basic properties of 5-Bromo-2-formylbenzoic acid .

Physical and Chemical Properties

Physical Characteristics

5-Bromo-2-formylbenzoic acid typically presents as a white to brown crystalline powder or solid . Its physical state at room temperature is solid, consistent with many benzoic acid derivatives. The compound's appearance can vary from white to slightly brown, depending on purity and storage conditions .

Thermodynamic Properties

The thermodynamic properties of 5-Bromo-2-formylbenzoic acid are important for understanding its behavior under different conditions. Available data indicates a calculated boiling point of approximately 375.7±37.0°C at 760 mmHg, though this is likely theoretical as the compound may decompose before reaching this temperature . The flash point is estimated at 181.0±26.5°C, indicating moderate thermal stability .

Solubility and Solution Properties

| Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.3663 mL | 21.8314 mL | 43.6629 mL |

| 5 mM | 0.8733 mL | 4.3663 mL | 8.7326 mL |

| 10 mM | 0.4366 mL | 2.1831 mL | 4.3663 mL |

Table 2: Volume of solvent required for preparing stock solutions of 5-Bromo-2-formylbenzoic acid at various concentrations .

Synthesis and Preparation Methods

Alternative Synthetic Approaches

By analogy with similar compounds, potential synthetic routes may include:

-

Selective oxidation of 5-bromo-2-methylbenzaldehyde

-

Bromination of 2-formylbenzoic acid using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst

-

Formylation of 5-bromobenzoic acid derivatives through directed ortho-metalation strategies

Applications and Research Significance

Organic Synthesis

The primary application of 5-Bromo-2-formylbenzoic acid is as an intermediate in organic synthesis. Its functional group combination makes it particularly valuable for:

-

Constructing more complex heterocyclic compounds through cyclization reactions

-

Serving as a building block in cross-coupling reactions, particularly Suzuki, Stille, and Sonogashira couplings leveraging the reactive bromine substituent

-

Participating in aldehyde-focused reactions such as Wittig reactions, reductive aminations, and aldol condensations

Material Science

Halogenated aromatic compounds with formyl groups can serve as precursors for materials with specialized properties. Potential applications in material science include:

-

Development of functional polymers through polymerization reactions involving the aldehyde group

-

Creation of compounds for optoelectronic applications

-

Synthesis of coordination complexes with unique properties

| GHS Hazard Statement | Description | Hazard Category |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |

| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

Table 3: GHS hazard classifications for 5-Bromo-2-formylbenzoic acid .

Toxicological Information

Comparative Analysis with Related Compounds

Isomeric Variations

Several positional isomers of brominated formylbenzoic acids exist, each with distinct properties and applications. Table 4 presents a comparison of 5-Bromo-2-formylbenzoic acid with some of its isomeric variants:

| Compound | CAS Number | Structure Features | Distinctive Properties |

|---|---|---|---|

| 5-Bromo-2-formylbenzoic acid | 4785-52-8 | Bromine at position 5, formyl at position 2 | Standard reference compound |

| 4-Bromo-2-formylbenzoic acid | 871502-87-3 | Bromine at position 4, formyl at position 2 | Different substitution pattern affecting reactivity |

| 2-Bromo-5-formylbenzoic acid | 1289007-84-6 | Bromine at position 2, formyl at position 5 | Altered electronic distribution |

Table 4: Comparison of 5-Bromo-2-formylbenzoic acid with isomeric variants .

Functionalized Derivatives

Compounds with additional functional groups provide enhanced reactivity and specialized applications. Table 5 shows related compounds with additional functional groups:

| Compound | CAS Number | Additional Functional Group | Impact on Properties |

|---|---|---|---|

| 5-Bromo-3-cyano-2-formylbenzoic acid | 1806849-94-4 | Cyano group | Increased electrophilicity, additional reaction site |

| 6-Bromo-3-cyano-2-formylbenzoic acid | 1805247-09-9 | Cyano group, different position | Different electronic distribution |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | Methyl instead of formyl | Reduced reactivity, different synthetic utility |

Table 5: Comparison with functionalized derivatives .

Research Trends and Future Directions

Current Research Applications

While the specific research on 5-Bromo-2-formylbenzoic acid is somewhat limited in the available literature, halogenated aromatic compounds with formyl groups are widely studied in:

-

Development of new synthetic methodologies, particularly those involving C-C bond formation

-

Creation of heterocyclic compounds with potential biological activities

Emerging Applications

Potential emerging applications for 5-Bromo-2-formylbenzoic acid and related compounds include:

-

Development of photocatalysts for organic transformations

-

Creation of new ligands for transition metal catalysis

-

Synthesis of compounds with applications in advanced imaging technologies

-

Preparation of specialized polymers with unique properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume